7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Overview
Description
7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like copper(II) acetate monohydrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, often requiring controlled temperatures and pH levels. Solvents like ethanol, DMSO, and acetonitrile are commonly used, along with catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It finds applications in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the conjugated chromophore system, which can undergo photoexcitation and emit light at specific wavelengths . In biological systems, it may interact with cellular proteins and nucleic acids, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-diethylamino-4-methylcoumarin: Shares similar chromophore properties and is used in fluorescence applications.
4-(diethylamino)-2-hydroxybenzaldehyde: Another compound with a diethylamino group, used in organic synthesis.
Uniqueness
7-(diethylamino)-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
7-(diethylamino)-2-imino-N-(4-methylphenyl)chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)17-11-8-15-12-18(20(22)26-19(15)13-17)21(25)23-16-9-6-14(3)7-10-16/h6-13,22H,4-5H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHBODNCKADTQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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